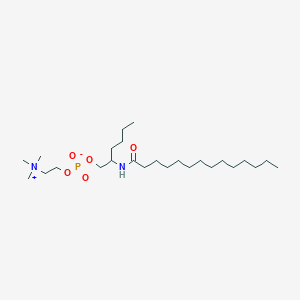
Tert-butylsulfanyl(pyridin-3-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butylsulfanyl(pyridin-3-yl)diazene, also known as TBS-PyD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. TBS-PyD is a diazene derivative that contains a pyridine ring and a tert-butylsulfanyl group.
Scientific Research Applications
Tert-butylsulfanyl(pyridin-3-yl)diazene has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Tert-butylsulfanyl(pyridin-3-yl)diazene has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to be effective in inhibiting tumor growth in vivo.
Mechanism of Action
The mechanism of action of Tert-butylsulfanyl(pyridin-3-yl)diazene is not fully understood, but it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
Tert-butylsulfanyl(pyridin-3-yl)diazene has been found to have a number of biochemical and physiological effects. In addition to its anticancer activity, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of Tert-butylsulfanyl(pyridin-3-yl)diazene is its ease of synthesis. It can be synthesized using a simple one-pot reaction and yields a high yield of product. Another advantage is its broad range of potential applications in various fields of scientific research. However, one limitation of Tert-butylsulfanyl(pyridin-3-yl)diazene is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on Tert-butylsulfanyl(pyridin-3-yl)diazene. One area of research is to further elucidate its mechanism of action and how it induces apoptosis in cancer cells. Another area of research is to investigate its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of Tert-butylsulfanyl(pyridin-3-yl)diazene for various applications.
Synthesis Methods
Tert-butylsulfanyl(pyridin-3-yl)diazene can be synthesized using a simple one-pot reaction by reacting 3-pyridylhydrazine with tert-butylsulfanyl chloride in the presence of a base. The reaction yields Tert-butylsulfanyl(pyridin-3-yl)diazene as a yellow solid with a high yield of approximately 80%.
properties
CAS RN |
132555-20-5 |
|---|---|
Product Name |
Tert-butylsulfanyl(pyridin-3-yl)diazene |
Molecular Formula |
C9H13N3S |
Molecular Weight |
195.29 g/mol |
IUPAC Name |
tert-butylsulfanyl(pyridin-3-yl)diazene |
InChI |
InChI=1S/C9H13N3S/c1-9(2,3)13-12-11-8-5-4-6-10-7-8/h4-7H,1-3H3 |
InChI Key |
JADHDNMYNBIKGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SN=NC1=CN=CC=C1 |
Canonical SMILES |
CC(C)(C)SN=NC1=CN=CC=C1 |
synonyms |
Pyridine, 3-[[(1,1-dimethylethyl)thio]azo]-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



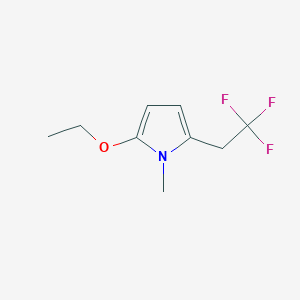

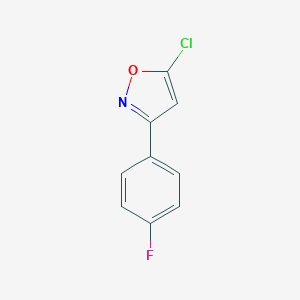


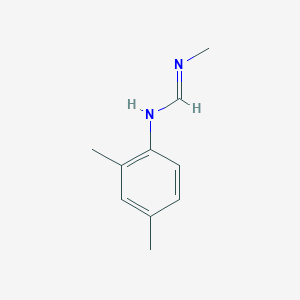
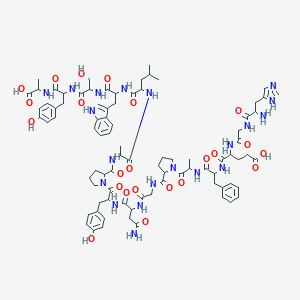


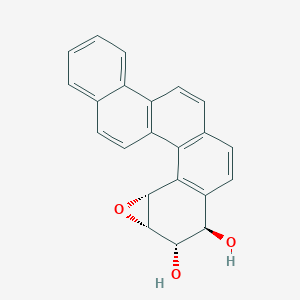

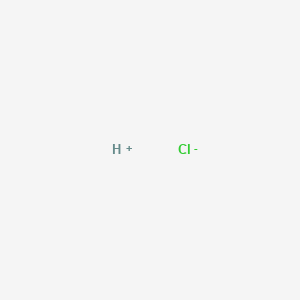
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
